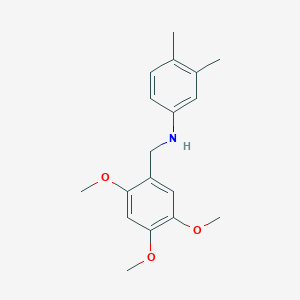

3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline

Description

Overview of Aniline (B41778) Derivatives in Synthetic Chemistry and Material Science

Aniline and its derivatives are fundamental building blocks in modern organic chemistry. nbinno.comresearchgate.net They serve as crucial intermediates in the synthesis of a wide array of industrial products, including dyes, polymers, pharmaceuticals, and agrochemicals. nbinno.comresearchgate.netwikipedia.org The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution on the aromatic ring and reactions at the amino group, allows for extensive functionalization to create molecules with tailored properties. wikipedia.org In material science, aniline derivatives are precursors to conducting polymers like polyaniline, which exhibit unique electronic and optical properties, making them suitable for applications in sensors, electronic devices, and corrosion inhibition. rsc.org The specific substituents on the aniline ring can significantly influence the properties of the resulting polymers. rsc.org

The Role of N-Benzyl Amine and Aniline Motifs in Organic Synthesis

The N-benzyl amine and aniline motifs are pivotal structural units in organic synthesis. The N-benzyl group is often employed as a protecting group for amines due to its stability under various reaction conditions and its relatively straightforward removal via hydrogenolysis. Beyond protection, N-benzylanilines serve as versatile synthons for the construction of more complex molecular architectures. nih.govbeilstein-journals.org They can undergo a variety of transformations, including oxidation, reduction, and coupling reactions, to yield a diverse range of nitrogen-containing compounds. organic-chemistry.org The presence of both the aniline and benzyl (B1604629) moieties allows for sequential or selective functionalization at different sites within the molecule.

Structural and Mechanistic Considerations of Substituted Benzyl Anilines

The structure of substituted benzyl anilines, including the nature and position of substituents on both aromatic rings, profoundly influences their chemical and physical properties. nih.gov The geometry of the molecule, such as the dihedral angle between the two aromatic rings, is affected by the steric bulk of the substituents. nih.gov Electron-donating or electron-withdrawing groups on either ring can alter the electron density at the nitrogen atom, thereby affecting its basicity and nucleophilicity. nih.gov Mechanistically, these electronic effects play a crucial role in determining the regioselectivity and rate of reactions such as electrophilic aromatic substitution. For instance, electron-donating groups on the aniline ring enhance its reactivity towards electrophiles and direct incoming substituents to the ortho and para positions. wikipedia.org

Research Gaps and Motivations for Studying 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline

This research gap presents an opportunity for further investigation. The unique substitution pattern of 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline, featuring electron-donating methyl groups on the aniline ring and three methoxy (B1213986) groups on the benzyl ring, suggests potentially interesting electronic and steric properties. The trimethoxybenzyl motif is found in a number of biologically active molecules, and its combination with the dimethylaniline structure could lead to novel compounds with applications in medicinal chemistry or material science.

The motivation for studying this compound lies in the potential to:

Synthesize and fully characterize a novel N-benzyl aniline derivative.

Investigate the influence of its specific substitution pattern on its chemical reactivity and physical properties.

Explore its potential as an intermediate in the synthesis of more complex molecules.

Evaluate its potential biological activity or utility in material science applications.

The following table provides an illustrative comparison of related, known aniline derivatives, highlighting the type of data that is currently missing for 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline.

| Compound Name | Molecular Formula | Melting Point (°C) | Key Application/Research Area |

| N,N-Dimethylaniline | C8H11N | 2 | Precursor to dyes (e.g., crystal violet), promoter in resin curing. wikipedia.org |

| 3,4-Dimethoxyaniline | C8H11NO2 | 84-87 | Chemical intermediate. sigmaaldrich.com |

| 3,4,5-Trimethoxyaniline | C9H13NO3 | 110-113 | Pharmaceutical intermediate. |

| N-(p-Methoxybenzyl)-3,5-dimethyl aniline | C16H19NO | 47-51 | Laboratory chemical. hoffmanchemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-12-6-7-15(8-13(12)2)19-11-14-9-17(21-4)18(22-5)10-16(14)20-3/h6-10,19H,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSORJWQYVPGCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2OC)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dimethyl N 2,4,5 Trimethoxybenzyl Aniline and Analogues

Retrosynthetic Analysis of the 3,4-Dimethyl-N-(2,4,5-trimethoxybenzyl)aniline Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a potential synthetic route. airitilibrary.comdeanfrancispress.com For the 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline scaffold, the most logical and common disconnection occurs at the C-N bond between the benzylic carbon and the aniline (B41778) nitrogen atom.

This primary disconnection simplifies the target molecule into two key synthons: a nucleophilic 3,4-dimethylaniline (B50824) moiety and an electrophilic 2,4,5-trimethoxybenzyl cation. These synthons correspond to the following practical synthetic precursors, or reagents:

3,4-Dimethylaniline (or a derivative)

2,4,5-Trimethoxybenzaldehyde (B179766) or the corresponding 2,4,5-trimethoxybenzyl halide

This analysis suggests that the forward synthesis can be achieved by forming the C-N bond through methods such as reductive amination of the aldehyde with the aniline, or direct N-alkylation using a benzyl (B1604629) halide. This approach forms the basis for the synthetic strategies discussed in the subsequent sections.

Classical and Contemporary Approaches to N-Alkylation of Anilines

The N-alkylation of anilines is a fundamental transformation in organic chemistry for constructing C-N bonds. researchgate.net Various methods have been developed, ranging from classical reactions to modern catalytic systems, to achieve this transformation efficiently.

Reductive Amination Strategies for N-Benzyl Aniline Synthesis

Reductive amination is a widely employed and highly efficient method for the N-alkylation of amines. rsc.org The process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. For the synthesis of N-benzyl anilines, this involves the reaction of an aniline with a benzaldehyde (B42025).

The reaction can be performed in one pot, where the aniline and aldehyde form an imine intermediate in situ, which is then immediately reduced to the corresponding secondary amine. A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions.

Table 1: Common Reducing Agents for Reductive Amination of Anilines

| Reducing Agent | Typical Solvent | Characteristics |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | THF, Methanol | A common and cost-effective reagent. Sometimes requires acidic conditions or a catalyst to facilitate imine formation. redalyc.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | A milder and more selective reagent, particularly effective for acid-sensitive substrates. Does not reduce the aldehyde starting material as readily as other borohydrides. rsc.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | Utilizes hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Pd/C). It is considered a "green" method as the only byproduct is water. |

The efficiency of this protocol has been demonstrated with various structurally different aldehydes and anilines, often resulting in excellent yields of the corresponding secondary amines. redalyc.org

Imine Condensation and Subsequent Reduction Pathways

A closely related strategy to one-pot reductive amination is the two-step process involving the explicit formation and isolation (or in situ generation) of an imine (Schiff base), followed by its reduction. beilstein-journals.orgnih.gov This pathway allows for greater control over the reaction.

The first step is the condensation reaction between an aniline and a benzaldehyde, which typically occurs under conditions that facilitate the removal of water, thereby driving the equilibrium towards the imine product. The resulting imine is then reduced in a separate step. The same reducing agents used in direct reductive amination, such as sodium borohydride, are also effective for reducing the isolated C=N double bond of the imine. This sequential imine condensation–isoaromatization pathway can afford a series of synthetically useful aniline derivatives in acceptable to high yields. beilstein-journals.orgresearchgate.net

Direct Alkylation Methods and Associated Challenges

Direct N-alkylation involves the reaction of an aniline with an alkylating agent, such as a benzyl halide (e.g., benzyl bromide or chloride), via a nucleophilic substitution reaction. While conceptually straightforward, this method presents significant challenges, primarily the issue of over-alkylation.

The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary aniline. Consequently, it can compete with the starting material for the alkylating agent, leading to the formation of undesired tertiary amines and even quaternary ammonium (B1175870) salts. This lack of selectivity can result in complex product mixtures and lower yields of the desired secondary amine.

To mitigate this, reaction conditions must be carefully controlled, often involving the use of a large excess of the aniline, dilute conditions, or specific base systems to manage the reaction's progress. semanticscholar.org

Specific Synthetic Routes Involving Trimethoxybenzaldehyde and Dimethylanilines

The synthesis of the target compound, 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline, relies on the specific reactivity of its precursors: 3,4-dimethylaniline and a 2,4,5-trimethoxybenzyl electrophile, most commonly derived from 2,4,5-trimethoxybenzaldehyde.

Condensation Reactions with 2,4,5-Trimethoxybenzaldehyde Precursors

The reaction between an aniline and 2,4,5-trimethoxybenzaldehyde via reductive amination is a direct and effective method for synthesizing the target scaffold. The electron-donating methoxy (B1213986) groups on the benzaldehyde ring can influence its reactivity, but the reaction generally proceeds smoothly under standard reductive amination conditions.

For example, the reductive amination of benzaldehyde with aniline using sodium borohydride and a cation exchange resin (DOWEX(R)50WX8) in THF has been shown to produce N-benzylaniline in high yield (91%) within 20 minutes at room temperature. redalyc.org This methodology is applicable to a wide range of substituted anilines and aldehydes.

Table 2: Examples of Reductive Amination of Substituted Aldehydes and Anilines

| Aldehyde | Aniline | Reducing System | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | NaBH₄ / DOWEX® | 20 | 91 | redalyc.org |

| 4-Chlorobenzaldehyde | Aniline | NaBH₄ / DOWEX® | 25 | 93 | redalyc.org |

| 4-Methoxybenzaldehyde | Aniline | NaBH₄ / DOWEX® | 20 | 92 | redalyc.org |

| Benzaldehyde | 4-Methylaniline | NaBH₄ / DOWEX® | 25 | 90 | redalyc.org |

The data indicates that both electron-donating and electron-withdrawing substituents on either the aniline or the benzaldehyde are well-tolerated, leading to high yields of the N-benzylated products. This suggests that the reaction between 3,4-dimethylaniline and 2,4,5-trimethoxybenzaldehyde would proceed efficiently under similar conditions to yield 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline.

Incorporation of 3,4-Dimethylaniline or Related Anilines

The synthesis of the target compound specifically incorporates 3,4-dimethylaniline, a primary arylamine where hydrogens at the 3 and 4 positions of aniline are substituted with methyl groups. chemicalbook.com This compound serves as a crucial intermediate in the production of various chemicals, including dyes and pesticides. chemicalbook.com In the synthesis of 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline, 3,4-dimethylaniline provides the core aniline structure. The synthesis of 3,4-dimethylaniline itself can be achieved through the hydrogenation of 3,4-dimethyl-1-nitrobenzene using a Raney nickel catalyst in methanol. prepchem.com

The general synthetic approach involves the reaction of 3,4-dimethylaniline with 2,4,5-trimethoxybenzaldehyde. This reaction proceeds through the formation of an imine, which is subsequently reduced to the final N-benzylated aniline product. This method is a common strategy for preparing various N-substituted anilines. beilstein-journals.org

Optimization of Reaction Conditions: Temperature, Solvents, Catalysts, and Reaction Time

The efficiency and yield of N-benzyl aniline synthesis are highly dependent on the careful optimization of reaction parameters.

Temperature: The reaction temperature plays a critical role. For instance, in the N-benzylation of aniline with benzyl alcohol, lower temperatures (90–120 °C) may result in lower yields of the desired alkylated product, while higher temperatures (around 150 °C) can significantly increase the selectivity towards the secondary amine. rsc.org

Solvents: The choice of solvent can influence the reaction outcome. Studies on N-benzylaniline synthesis have explored various solvents, including toluene, 1,4-dioxane, THF, and DMSO. researchgate.net In some cases, solvent-free conditions have been found to provide the best yields. researchgate.net For the synthesis of 2-benzyl-N-substituted anilines, ether solvents like dimethoxyethane (DME) have demonstrated superior results compared to others like THF. beilstein-journals.orgnih.gov

Catalysts: A variety of catalysts can be employed to facilitate the synthesis of N-benzyl anilines. These range from metal-based catalysts to acidic catalysts. For example, a graphene oxide-supported copper complex has been used as a catalyst for N-benzylaniline synthesis. researchgate.net The catalyst loading is also a key parameter to optimize; for instance, 20 mg of a specific GO-NHC-Cu catalyst was found to be the optimal amount in one study. researchgate.net In other systems, palladium-doped MOFs have been shown to be effective. rsc.org The use of an Au/Al2O3 catalyst has been noted for its ability to selectively reduce a nitro group over an aldehyde, facilitating a cascade reaction for secondary amine synthesis. researchgate.net Some reactions can proceed without the need for metal catalysts. beilstein-journals.orgnih.gov

Reaction Time: The duration of the reaction is another factor that requires optimization to maximize product yield. Reaction times can vary significantly depending on the specific substrates, catalysts, and other conditions, ranging from a few hours to over 24 hours. researchgate.netresearchgate.net

Bases: The presence and type of base can also be crucial. In certain N-benzylaniline syntheses, bases like KOtBu, KOH, Cs2CO3, and K2CO3 have been tested, with KOtBu providing the highest yield in one particular study. researchgate.net

Table 1: Optimization of Reaction Conditions for N-Benzylaniline Synthesis

| Parameter | Variation | Observation |

|---|---|---|

| Temperature | 90-120 °C vs. 150 °C | Higher temperature (150 °C) increased selectivity for the amine product. rsc.org |

| Solvent | Toluene, 1,4-dioxane, THF, DMSO, DME, Solvent-free | DME and solvent-free conditions have shown to be effective in different systems. beilstein-journals.orgresearchgate.netnih.gov |

| Catalyst | GO-NHC-Cu, Pd-doped MOF, Au/Al2O3 | Different catalysts show varying efficacy depending on the specific reaction. rsc.orgresearchgate.netresearchgate.net |

| Base | KOtBu, KOH, Cs2CO3, K2CO3 | KOtBu provided the best yield in a specific study. researchgate.net |

| Reaction Time | Varied (e.g., 8h, 24h) | Optimal time depends on other reaction parameters. researchgate.net |

Flow Chemistry Applications in Related N-Benzyl Aniline Synthesis

Flow chemistry offers several advantages for chemical synthesis, including enhanced safety, precise control over reaction parameters, and the potential for automation. nih.gov In the context of N-benzyl aniline synthesis, flow reactors have been utilized for processes like reductive amination. For example, the H-cube® Pro flow reactor has been used with an Au/Al2O3 catalyst for the reductive amination of benzaldehyde with nitrobenzene (B124822) to produce N-benzylaniline. researchgate.net This system operated at 125°C and 10 bar pressure with a flow rate of 0.3 mL/min. researchgate.net Flow chemistry is also beneficial for multistep syntheses, as it allows for the rapid transfer of unstable intermediates to subsequent reaction steps. nih.gov

Purification and Isolation Techniques for N-Benzyl Anilines

Following the synthesis, the crude product mixture, which may contain unreacted starting materials, byproducts, and the desired N-benzyl aniline, requires purification.

Chromatographic Methods (e.g., Column Chromatography, TLC)

Chromatography is a fundamental technique for the separation and purification of organic compounds. dergipark.org.tr

Thin-Layer Chromatography (TLC): TLC is primarily used as an analytical tool to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. dergipark.org.trresearchgate.net It involves spotting a small sample of the reaction mixture onto a plate coated with a stationary phase (commonly silica (B1680970) gel) and developing it with a suitable mobile phase. miamioh.edu

Column Chromatography: This is a preparative technique used to separate the components of a mixture. dergipark.org.tr The crude product is loaded onto a column packed with a stationary phase, such as silica gel, and a solvent (eluent) is passed through the column. magritek.com The separation is based on the differential adsorption of the compounds to the stationary phase. magritek.com For N-benzyl anilines, column chromatography is a common method to isolate the desired product from the reaction mixture. beilstein-journals.orgdergipark.org.tr The choice of eluent, often a mixture of solvents like hexanes and ethyl acetate, is critical for achieving good separation. miamioh.edu

Table 2: Chromatographic Purification of N-Benzyl Anilines

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Typically a mixture of non-polar and polar solvents (e.g., Hexanes/Ethyl Acetate) | Reaction monitoring and solvent system determination. dergipark.org.trmiamioh.edu |

| Column Chromatography | Silica Gel | Varies depending on the polarity of the compounds to be separated. | Isolation and purification of the final product. beilstein-journals.orgdergipark.org.tr |

Recrystallization and Precipitation Techniques

Recrystallization is a powerful technique for purifying solid organic compounds. scribd.commt.com The principle relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. mt.com The impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. wisc.edu Upon cooling, the desired compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. youtube.com The pure crystals are then collected by filtration. youtube.com For N-benzyl anilines that are solids, recrystallization can be an effective final purification step. scribd.com In some cases, if the product does not crystallize easily, "oiling out" may occur, where the product separates as a liquid instead of a solid. wisc.edu

Computational and Theoretical Investigations of 3,4 Dimethyl N 2,4,5 Trimethoxybenzyl Aniline

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline, DFT calculations would typically be employed to investigate its fundamental properties. Methodologies such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311++G(d,p) are commonly used for accurate predictions of geometry, vibrational frequencies, and electronic properties of aniline (B41778) derivatives. researchgate.netresearchgate.net

The first step in a computational study is geometry optimization, where the molecule's lowest energy structure is determined. For 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline, this process would involve finding the most stable arrangement of its atoms in three-dimensional space. A key aspect of this is conformational analysis, which examines the different spatial orientations (conformers) that arise from rotation around single bonds.

Table 1: Illustrative Geometrical Parameters for an Optimized N-benzylaniline Moiety (DFT B3LYP/6-311++G(d,p)) This table presents typical data obtained from DFT calculations on the core structure of N-benzylaniline and is for illustrative purposes.

| Parameter | Description | Typical Calculated Value | Reference |

| C-N (Aniline) | Bond length between aniline ring carbon and nitrogen | ~1.40 Å | researchgate.net |

| C-N (Benzyl) | Bond length between benzyl (B1604629) CH₂ group and nitrogen | ~1.45 Å | researchgate.net |

| ∠ C-N-C | Bond angle around the central nitrogen atom | ~118-122° | researchgate.net |

| Dihedral Angle | Twist angle between the two phenyl rings | Varies significantly with substitution | scielo.br |

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum, often scaled by an empirical factor to better match experimental results, helps in the assignment of peaks observed in experimental FT-IR and FT-Raman spectra. researchgate.netepstem.net For 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline, characteristic vibrations would include N-H stretching, C-N stretching, aromatic C-H stretching, and C-O stretching from the methoxy (B1213986) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. epstem.netepstem.net These theoretical values are typically correlated with experimental data to provide a detailed assignment of all proton and carbon signals in the molecule, aiding in structural elucidation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible range. nih.govresearchgate.net The calculations provide the excitation energies and oscillator strengths for the transitions, which correlate to the absorption maxima (λ_max) in a UV-Vis spectrum. These transitions typically involve the promotion of an electron from occupied molecular orbitals to unoccupied ones, such as from the HOMO to the LUMO.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and chemical reactivity. thaiscience.info

HOMO and LUMO Distribution: In 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline, the HOMO is expected to be localized primarily on the more electron-rich 3,4-dimethylaniline (B50824) moiety, as the alkyl and amino groups are electron-donating. The LUMO would likely be distributed over the benzyl and trimethoxy-substituted ring system.

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Substituted Anilines (DFT B3LYP/6-311+G(d,p)) This table illustrates typical energy values for related aniline compounds to provide context.

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE_gap (eV) | Reference |

| p-aminoaniline | -4.8468 | -0.2449 | 4.6019 | thaiscience.info |

| p-nitroaniline | -6.8197 | -2.9290 | 3.8907 | thaiscience.info |

| m-methylaniline | -5.195 | -0.063 | 5.132 | researchgate.net |

| p-methylaniline | -5.093 | -0.117 | 4.976 | researchgate.net |

Potential Energy Surface (PES) scans are computational experiments where the energy of the molecule is calculated as a function of a specific geometric coordinate, such as a bond length, angle, or dihedral angle. For 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline, a PES scan could be used to model the rotational barrier around the C-N bonds, providing insight into the molecule's flexibility and the energy required to convert between different conformers. scielo.br

Furthermore, if this molecule were to participate in a chemical reaction, DFT could be used to model the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies, which provides a detailed mechanistic understanding of the reaction. acs.org

Molecular Dynamics Simulations to Explore Conformational Space

While DFT calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations can explore the conformational space of a molecule in a more dynamic way, often including the effects of solvent and temperature. Although no specific MD studies on 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline have been reported, this technique would be valuable for understanding its behavior in solution. An MD simulation would track the movements of all atoms over time, revealing the accessible conformations, the timescale of transitions between them, and how the molecule interacts with its environment.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms. For the synthesis of 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline, which is typically formed via reductive amination, these methods could be used to model the reaction intermediates and transition states. acs.org By calculating the energy barriers for each step, researchers can determine the rate-limiting step and understand how catalysts or changes in reaction conditions might influence the outcome. Such insights are critical for optimizing synthetic routes and designing new chemical transformations. acs.org

Chemical Reactivity and Derivatization of 3,4 Dimethyl N 2,4,5 Trimethoxybenzyl Aniline

Modifications at the Aniline (B41778) Nitrogen: Further Substitutions and Quaternization

The secondary amine functionality is a primary site for chemical modification, allowing for further substitution or conversion to a quaternary ammonium (B1175870) salt.

Further Substitutions: The nitrogen atom can readily undergo N-alkylation with various alkyl, benzylic, and allylic halides. researchgate.netsemanticscholar.org These reactions typically proceed in the presence of a base, such as sodium bicarbonate, to neutralize the hydrogen halide byproduct. researchgate.net The reaction of aniline with benzyl (B1604629) alcohol, catalyzed by transition metals like iridium or ruthenium, also serves as an atom-economical method for N-alkylation, proceeding via a hydrogen borrowing mechanism. nih.govrsc.org This would convert the secondary amine into a tertiary amine, introducing a new substituent onto the nitrogen. Acylation is also a feasible transformation, reacting the amine with acyl chlorides or anhydrides to form the corresponding amide.

Quaternization: As a tertiary amine, the N-alkylated derivative of the title compound can be converted into a quaternary ammonium salt. This is typically achieved by reaction with an electrophilic methylating agent, such as dimethyl sulfate (B86663) or an alkyl halide. wikipedia.org This reaction converts the neutral amine into a positively charged quaternary ammonium salt, significantly altering its physical and chemical properties.

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Aniline | Benzyl alcohol, KOtBu, Ir(III) catalyst | N-Benzylaniline (Secondary Amine) | nih.gov |

| Primary/Secondary Amines | Alkyl/Benzylic Halides, NaHCO3, Water | N-Alkylated Amine (Secondary/Tertiary) | researchgate.net |

| N,N-Dimethylaniline | Dimethyl sulfate ((CH3O)2SO2) | Phenyltrimethylammonium salt (Quaternary Salt) | wikipedia.org |

Aromatic Functionalization of the Dimethylphenyl Moiety

The 3,4-dimethylphenyl ring is activated towards electrophilic aromatic substitution (SEAr) by both the ortho/para-directing N-benzylamino group and the two methyl groups. The outcome of such reactions will depend on the interplay of steric and electronic effects.

The powerful activating and ortho,para-directing nature of the amino group dominates the regioselectivity. The primary positions for substitution would be ortho to the amino group (positions 2 and 6) and para (position 5, which is blocked). However, the methyl groups at positions 3 and 4 also exert an activating, ortho/para-directing effect. The position ortho to the amino group and adjacent to a methyl group (position 2) is sterically hindered by the bulky N-benzyl substituent. Therefore, electrophilic attack is most likely to occur at position 6.

Halogenation: Treatment of N,N-dialkylaniline N-oxides with thionyl bromide or thionyl chloride can lead to selective para-bromination or ortho-chlorination, respectively. nih.gov Direct halogenation of electron-rich anilines is also possible, though regioselectivity can be difficult to control without careful choice of reagents and conditions. fu-berlin.de

Nitration: The nitration of anilines requires careful consideration of the reaction conditions. In strongly acidic media (e.g., a mixture of concentrated nitric and sulfuric acids), the aniline nitrogen is protonated to form an anilinium ion. learncbse.in This protonated group, -NHR2+, is strongly deactivating and meta-directing. learncbse.instackexchange.com Consequently, nitration of 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline under these conditions would likely yield the 5-nitro derivative. To achieve para-nitration relative to the amine, the reaction would need to be performed under less acidic conditions, or the amine could be first protected as an amide to prevent protonation. stackexchange.com

| Substrate | Reagent(s) | Major Product(s) | Reference |

|---|---|---|---|

| N,N-Dimethylaniline N-oxide | Thionyl bromide (SOBr2) | 4-Bromo-N,N-dimethylaniline | nih.gov |

| N,N-Dimethylaniline N-oxide | Thionyl chloride (SOCl2) | 2-Chloro-N,N-dimethylaniline | nih.gov |

| N,N-Dimethylaniline | Conc. HNO3, Conc. H2SO4 | 3-Nitro-N,N-dimethylaniline | stackexchange.comorgsyn.org |

| Aniline | Conc. HNO3, Conc. H2SO4 | Mixture of p-nitroaniline and m-nitroaniline | learncbse.in |

Reactions Involving the Trimethoxybenzyl Group

The trimethoxybenzyl portion of the molecule also presents sites for chemical modification, primarily through cleavage of the ether linkages or oxidation at the benzylic position.

Ether Cleavage: The p-methoxybenzyl (PMB) group is a well-known protecting group for alcohols, and its chemistry provides insight into the potential reactivity of the trimethoxybenzyl moiety. PMB ethers can be cleaved under oxidative conditions (e.g., with DDQ or CAN) or acidic conditions. organic-chemistry.org For instance, catalytic amounts of trifluoromethanesulfonic acid (triflic acid, TfOH) can cleave PMB ethers, with the PMB cation being trapped by a scavenger like 1,3-dimethoxybenzene (B93181) or a sulfonamide. ucla.edunih.govkiesslinglab.com It is plausible that one or more of the methoxy (B1213986) groups on the 2,4,5-trimethoxybenzyl ring could be selectively or fully cleaved under similar strong acidic or oxidative conditions to yield the corresponding phenolic derivatives.

Benzylic Oxidation: The benzylic methylene (B1212753) group (C-N bond) is susceptible to oxidation. The oxidation of N-benzylanilines can yield different products depending on the oxidant and reaction conditions. For example, oxidation with reagents like potassium persulfate (K2S2O8) can lead to the formation of N-arylimines (Schiff bases). beilstein-journals.org In other cases, oxidation can result in the formation of an amide by converting the benzylic methylene to a carbonyl group. beilstein-journals.org The oxidation of N-benzyl-N-methylhydroxylamines to nitrones has also been studied, proceeding via an electron transfer from the nitrogen followed by hydrogen abstraction. rsc.org Metal-free oxidation of benzylic secondary amines to nitrones using hydrogen peroxide has also been reported. acs.org

| Substrate Type | Reagent(s) | Transformation | Product Type | Reference |

|---|---|---|---|---|

| p-Methoxybenzyl (PMB) ether | Triflic acid (TfOH), scavenger | Ether Cleavage | Alcohol | ucla.edu |

| p-Methoxybenzyl (PMB) ether | DDQ or CAN | Oxidative Cleavage | Alcohol | organic-chemistry.org |

| N-(Arylsulfonyl)benzylamine | K2S2O8, base | Benzylic Oxidation | N-Arylsulfonylimine | beilstein-journals.org |

| Benzylic Secondary Amine | H2O2, MeOH or CH3CN | Benzylic Oxidation | Nitrone | acs.org |

Formation of Cyclic Derivatives and Heterocyclic Analogues

Intramolecular cyclization reactions offer a pathway to complex heterocyclic structures from precursors like 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline. Such reactions would typically require prior functionalization.

Dihydroquinolines: The synthesis of dihydroquinolines can be achieved through various intramolecular cyclization strategies. organic-chemistry.org For instance, an iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols is a facile method for creating the dihydroquinoline core. organic-chemistry.orgorganic-chemistry.org To apply this to the title compound, the dimethylphenyl ring would first need to be functionalized with an appropriate group (e.g., an allyl alcohol) ortho to the amino group to facilitate the ring-closing reaction.

Pictet-Spengler and Bischler-Napieralski Reactions: These are classic reactions for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively.

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring. nih.gov For the trimethoxybenzyl moiety of the title compound to participate in such a reaction, the aniline nitrogen would need to be connected via a two-carbon (ethyl) linker to the aromatic ring, a significant structural departure from the parent molecule.

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides using a dehydrating agent like POCl3 to form dihydroisoquinolines. nrochemistry.comjk-sci.comwikipedia.org This also requires a β-phenylethylamide structure, meaning the parent compound would need to be acylated and possess an ethyl linker to the trimethoxybenzyl ring for this reaction to be applicable. organic-chemistry.org

| Reaction Name | Required Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Allylic Amination | 2-Aminophenyl-1-en-3-ol | Iron catalyst | Dihydroquinoline | organic-chemistry.org |

| Pictet-Spengler Reaction | β-Arylethylamine + Aldehyde | Acid catalyst | Tetrahydroisoquinoline | wikipedia.orgjk-sci.com |

| Bischler-Napieralski Reaction | β-Arylethylamide | POCl3 or P2O5 | Dihydroisoquinoline | nrochemistry.comwikipedia.org |

Mechanistic Biological Interactions and Molecular Target Identification in Vitro Focus

Exploration of Molecular Binding with Biological Macromolecules

The interaction of N-benzyl aniline (B41778) derivatives with biological macromolecules is a critical area of study to elucidate their mechanisms of action. These interactions are primarily investigated through computational modeling and in vitro assays.

Molecular docking simulations are employed to predict the binding orientation and affinity of small molecules to the active sites of proteins. For N-benzyl aniline derivatives, these studies have suggested potential interactions with a variety of enzymes and receptors. For instance, N-benzylideneaniline compounds have been docked into the active domain of Toll-like receptor 2 (TLR2), indicating a good binding fit which may explain their observed biological activity. nih.gov Similarly, studies on N-benzyl-4-methoxyaniline derivatives have explored their interactions with aldose reductase, an enzyme implicated in diabetic complications. nih.gov Other related structures, such as benzylamine-sulfonamide derivatives, have been docked within the catalytic site of human monoamine oxidase B (hMAO-B). nih.gov

Table 1: Molecular Docking Studies of N-Benzyl Aniline Derivatives and Related Compounds

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| N-benzylideneaniline derivatives | Toll-like receptor 2 (TLR2) | Compound SMU-A0B13 binds effectively to the TLR2-TIR active domain. | nih.gov |

| N-benzyl-4-methoxyaniline derivatives | Aldose Reductase (AR) | Novel derivatives show good predicted binding affinity and inhibitory-enzyme interactions. | nih.gov |

| N-benzyl and N-allyl aniline derivatives | Carbonic Anhydrase (hCA I, hCA II), Acetylcholinesterase (AChE) | Derivatives showed high binding affinities with binding energies of -9.1, -8.8, and -9.3 kcal/mol for hCA I, hCA II, and AChE, respectively. | researchgate.net |

| Benzylamine-sulfonamide derivatives | Monoamine Oxidase B (hMAO-B) | The most potent inhibitor, compound 4i, was studied via molecular docking within the hMAO-B catalytic site. | nih.gov |

| N-benzyl-3-indole derivatives | DNA gyrase B (S. aureus, E. coli) | Potent compounds showed good binding energy and interactions with key amino acids in the active site. | ekb.eg |

The N-benzyl aniline scaffold is a constituent of various enzyme inhibitors. A notable example is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. While direct studies on 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline are scarce, related N-substituted benzylidene-aniline derivatives have been evaluated for their inhibitory effects on mushroom tyrosinase activity. These studies are crucial for the development of agents for hyperpigmentation disorders.

Beyond tyrosinase, N-benzyl aniline derivatives have demonstrated inhibitory activity against other enzymes. For example, novel N-benzyl-4-methoxyaniline derivatives have been identified as inhibitors of aldose reductase, with the most active compound showing an IC50 value of 2.83 μM. nih.gov Furthermore, certain N-benzyl and N-allyl aniline derivatives are potent inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE). researchgate.net Benzylamine-sulfonamide derivatives have also been developed as highly selective and potent inhibitors of MAO-B. nih.gov

Table 2: In Vitro Enzyme Inhibition by N-Benzyl Aniline Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-benzyl-4-methoxyaniline derivative (compound 22) | Aldose Reductase | 2.83 μM | nih.gov |

| N-benzyl and N-allyl aniline derivatives | hCA I | 243.11 - 633.54 nM | researchgate.net |

| N-benzyl and N-allyl aniline derivatives | hCA II | 296.32 - 518.37 nM | researchgate.net |

| N-benzyl and N-allyl aniline derivatives | AChE | 182.45 - 520.21 nM | researchgate.net |

| Benzylamine-sulfonamide derivative (compound 4i) | hMAO-B | 0.041 ± 0.001 µM | nih.gov |

The trimethoxybenzyl moiety of the title compound is structurally similar to functionalities found in molecules that target critical cellular proteins like tubulin. Molecular modeling studies of certain benzo[b]furan derivatives have shown that a 3,4,5-trimethoxybenzene ring can fit effectively into the hydrophobic pocket of β-tubulin, contributing to the inhibition of tubulin polymerization. mdpi.com Tubulin is a key component of microtubules, and its disruption can lead to cell cycle arrest and apoptosis, a common mechanism for anticancer agents.

While direct evidence for the interaction of N-benzyl aniline derivatives with Peroxisome Proliferator-Activated Receptors (PPARs) is limited, other structurally related compounds have been shown to act as PPAR agonists. For example, certain benzopyran derivatives have been found to activate human PPARα. nih.gov PPARα is a nuclear receptor that plays a significant role in the regulation of lipid metabolism, making it a target for drugs treating dyslipidemia. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Benzyl Aniline Derivatives in Defined Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of N-benzyl aniline derivatives influences their biological activity. These studies involve synthesizing a series of analogues and evaluating their effects in specific in vitro assays.

For N-benzyl-2-phenylpyrimidin-4-amine derivatives, which act as deubiquitinase inhibitors, SAR studies have revealed that substitutions on the phenyl ring are generally well-tolerated. acs.org In the case of N-benzylideneaniline derivatives acting as TLR2 inhibitors, a library of 50 compounds was synthesized to optimize inhibitory activity, leading to the identification of a compound with an IC50 of 18.21 ± 0.87 μM. nih.gov These systematic modifications help to identify the key structural features required for potent biological activity.

Mechanistic Investigations of Observed Biological Activities (e.g., Cellular pathway modulation in in vitro models)

Mechanistic studies aim to unravel the downstream cellular events that occur following the interaction of a compound with its molecular target. For N-benzyl aniline derivatives, these investigations have provided insights into their effects on cellular signaling pathways.

One study on an N-benzylideneaniline derivative identified as a TLR2 inhibitor demonstrated that the compound functions through the NF-κB signaling pathway. nih.gov This was evidenced by its ability to efficiently downregulate inflammatory cytokines, such as TNF-α, in various cell lines. nih.gov In the context of anticancer activity, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been shown to inhibit the USP1/UAF1 deubiquitinase complex. acs.org This inhibition correlates strongly with increased levels of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair, ultimately leading to decreased survival of non-small cell lung cancer cells. acs.org

Antimicrobial Activity Studies in Defined Bacterial and Fungal Strains

Several studies have explored the antimicrobial properties of N-benzyl aniline derivatives against a panel of pathogenic bacteria and fungi. A general trend observed is that these compounds exhibit moderate to strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but have relatively low activity against Gram-negative bacteria and fungi. nih.govgoogle.com

For instance, one study reported a series of N-benzylanilines with potent activity against S. aureus and MRSA, with one compound showing a minimum inhibitory concentration (MIC) of 0.5 mg/L. nih.gov Another patent describes N-benzyl aniline derivatives with MIC values against Gram-positive bacteria, such as Bacillus cereus and Staphylococcus aureus, in the range of 3.13 to 25 μM. google.com In contrast, their MIC values against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida species) were generally ≥200 μM. google.com The weaker activity against Gram-negative bacteria might be due to the presence of an outer membrane that restricts compound entry. nih.gov

Table 3: Antimicrobial Activity (MIC) of N-Benzyl Aniline Derivatives

| Compound Class | Bacterial/Fungal Strain | MIC Range | Reference |

|---|---|---|---|

| N-benzylanilines | Staphylococcus aureus (MRSA) | 0.5 mg/L (for most active compound) | nih.gov |

| N-benzylaniline derivatives | Bacillus cereus | 3.13 - 25 μM | google.com |

| N-benzylaniline derivatives | Staphylococcus aureus | 3.13 - 50 μM | google.com |

| N-benzylaniline derivatives | Escherichia coli | ≥200 μM | google.com |

| N-benzylaniline derivatives | Pseudomonas aeruginosa | ≥200 μM | google.com |

| N-benzylaniline derivatives | Candida albicans | ≥200 μM | google.com |

| N-benzyl-3-indole hydrazinecarbothioamides | Various microbes | Exhibited good antimicrobial activity | ekb.eg |

Future Perspectives in Research on 3,4 Dimethyl N 2,4,5 Trimethoxybenzyl Aniline

Development of Novel Synthetic Methodologies for Improved Yields and Selectivity

The synthesis of N-benzylanilines is a fundamental transformation in organic chemistry. Future research on 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline will likely focus on developing more efficient, selective, and sustainable synthetic methods. Traditional methods for N-alkylation often require harsh conditions and can lead to mixtures of products. Modern catalytic systems offer promising alternatives.

Future investigations could explore a range of catalytic approaches. Transition-metal catalysts based on iridium, ruthenium, and copper have shown significant promise for the N-alkylation of anilines with alcohols, which are green and readily available alkylating agents. acs.orgsemanticscholar.org For instance, nitrile-substituted N-heterocyclic carbene (NHC)-Ir(III) and NHC–Ru(II) complexes have been successfully employed for the N-alkylation of various aniline (B41778) derivatives with benzyl (B1604629) alcohols, often in solvent-free media. acs.orgnih.gov Another green approach involves visible-light-induced N-alkylation, which can proceed without the need for metal catalysts, bases, or ligands, using simple reagents like ammonium (B1175870) bromide. nih.gov

The table below outlines a hypothetical comparison of different catalytic systems that could be optimized for the synthesis of the title compound from 3,4-dimethylaniline (B50824) and 2,4,5-trimethoxybenzyl alcohol.

| Catalyst System | Reaction Conditions | Hypothetical Yield (%) | Key Advantages |

|---|---|---|---|

| NHC-Ir(III) Complex | 120°C, KOtBu, Solvent-free | 92 | High efficiency, broad substrate scope |

| CuBr₂ | 110°C, Toluene | 85 | Cost-effective, readily available catalyst |

| Visible Light / NH₄Br | Room Temp, Blue LED | 78 | Metal-free, mild conditions, environmentally friendly |

| Cobalt on N-doped Carbon | 150°C, H₂ atmosphere | 88 | Heterogeneous catalyst, easy separation, recyclable |

Advanced Characterization of Transient Species and Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product selectivity. The formation of 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline likely proceeds through several transient species and intermediates, the characterization of which presents a significant research opportunity.

Advanced, time-resolved spectroscopic techniques could be employed to probe the reaction pathway in real-time. For example, in-situ NMR spectroscopy can provide valuable information on the formation and consumption of intermediates during the catalytic cycle. nih.gov Techniques such as transient absorption spectroscopy could be used to detect short-lived radical species, particularly in photocatalytic reactions.

Computational chemistry, specifically Density Functional Theory (DFT), will be an invaluable tool for elucidating the reaction mechanism. DFT calculations can be used to model the structures and energies of reactants, transition states, and intermediates, providing a theoretical framework to complement experimental observations. This approach can help to rationalize the observed selectivity and guide the design of more efficient catalysts. For instance, understanding the formation of imine intermediates is key in many N-alkylation reactions.

High-Throughput Screening for New Molecular Interactions and Targets

High-throughput screening (HTS) is a powerful technology for identifying new biological activities of chemical compounds. nih.govmdpi.com Given the structural features of 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline, which are present in various biologically active molecules, it is a prime candidate for HTS campaigns to uncover novel molecular interactions and potential therapeutic targets. nih.gov

Future research could involve screening the compound against large panels of biological targets, such as enzymes (e.g., kinases, proteases) and receptors. h1.co Both biochemical and cell-based assays can be utilized. Cell-based assays, in particular, can provide insights into the compound's effects on cellular processes like proliferation, apoptosis, and signaling pathways. nih.gov For example, a screen could assess the compound's ability to induce apoptosis in various cancer cell lines. nih.gov The results from such screens can rapidly identify "hits" that warrant further investigation. researchgate.net

The following interactive table presents a hypothetical outcome of an HTS campaign for the title compound against a panel of cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Hypothetical Activity (EC₅₀, µM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | Cell Viability | 15.2 |

| HT-29 | Colon Cancer | Caspase Activation | > 50 |

| A549 | Lung Cancer | Cell Viability | 22.8 |

| K-562 | Leukemia | Apoptosis Induction | 9.5 |

Positive hits from HTS would then be subjected to secondary assays to confirm their activity and elucidate their mechanism of action, paving the way for lead optimization.

Design and Synthesis of Advanced Analogues with Tuned Molecular Properties

Following the identification of a lead compound, the design and synthesis of analogues are crucial steps in optimizing its properties. nih.gov Future research on 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline would involve creating a library of related compounds to explore the structure-activity relationship (SAR). nih.gov

Systematic modifications could be made to both the 3,4-dimethylaniline and the 2,4,5-trimethoxybenzyl moieties. For example, the position and nature of the substituents on both aromatic rings could be varied. Introducing different functional groups (e.g., halogens, nitro groups, or alkyl chains) could modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity or tuning its physicochemical properties, such as solubility and lipophilicity. nih.gov The synthesis of these analogues would leverage the optimized synthetic methodologies developed in section 7.1. benthamdirect.comdocumentsdelivered.comresearchgate.net

The goal of this synthetic effort would be to develop analogues with improved potency, selectivity, and pharmacokinetic profiles. For instance, if the parent compound shows promising anti-cancer activity, analogues would be designed to enhance this activity while minimizing potential toxicity.

Integration with Chemoinformatics and Machine Learning for Predictive Modeling

Chemoinformatics and machine learning (ML) are becoming indispensable tools in modern drug discovery and materials science. nih.govnih.govresearchgate.net These computational approaches can accelerate the research process by predicting the properties of novel compounds, thus prioritizing synthetic efforts.

For 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline and its future analogues, quantitative structure-activity relationship (QSAR) models could be developed. mdpi.com Once initial biological data is obtained from HTS, QSAR models can be trained to predict the activity of virtual compounds, guiding the design of more potent analogues. mdpi.com

Furthermore, machine learning algorithms can predict various pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Predicting these properties in silico can help to identify candidates with favorable drug-like characteristics early in the discovery pipeline, reducing the likelihood of late-stage failures. ML models are also being developed to predict synthetic routes, which could aid in planning the synthesis of complex analogues. nih.gov

A hypothetical table of predicted ADMET properties for a series of designed analogues is shown below.

| Analogue | Modification | Predicted Oral Bioavailability (%) | Predicted BBB Permeability |

|---|---|---|---|

| Parent Compound | - | 75 | High |

| Analogue 1 | 4'-Fluoro | 82 | High |

| Analogue 2 | 5'-Hydroxy | 65 | Low |

| Analogue 3 | N-Ethyl | 70 | Moderate |

The integration of these predictive models will enable a more rational, data-driven approach to the design and development of novel compounds based on the 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline scaffold, ultimately accelerating the discovery of new molecules with valuable properties. semanticscholar.org

Q & A

Q. What are the standard synthetic protocols for preparing 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline?

Answer: The compound is synthesized via a Schiff base condensation reaction. Equimolar amounts of 2,3-dimethylaniline and 2,4,5-trimethoxybenzaldehyde are refluxed in methanol for 45 minutes, yielding a violet solution that crystallizes into colorless prisms upon cooling . Key steps include:

- Reaction Conditions: Methanol solvent, reflux at ~60–65°C.

- Workup: Slow evaporation at room temperature to promote crystallization.

- Purity Control: Recrystallization from ethanol to remove unreacted precursors.

This method aligns with analogous Schiff base syntheses reported for related trimethoxybenzylideneaniline derivatives .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy:

- Crystallography:

Advanced Research Questions

Q. How do variations in substituents on the aniline ring affect crystallographic parameters and intermolecular interactions?

Answer: Substituent size and electronegativity influence packing motifs and dihedral angles. For example:

-

Dihedral Angles: In 3,4-dimethyl derivatives, the aniline and benzylidene moieties form a dihedral angle of ~61.32°, stabilized by weak C–H⋯π interactions .

-

Methoxy Positioning: 2,4,5-Trimethoxy groups enhance planarity (r.m.s. deviation ≤0.018 Å) compared to 3,4,5-trimethoxy analogs, altering π-stacking efficiency .

-

Table 1: Substituent Effects on Crystallographic Parameters

Substituent Dihedral Angle (°) R.M.S. Deviation (Å) Dominant Interactions 3,4-dimethyl 61.32 0.0184 C–H⋯π, van der Waals 4-chloro 58.7 0.021 Halogen bonding 4-fluoro 63.5 0.019 C–F⋯H–C Data derived from .

Q. What methodological considerations are critical in resolving structural data contradictions for related Schiff base derivatives?

Answer:

- Refinement Software: Use SHELXL for high-resolution data (Rint < 0.025) and OLEX2/WinGX for visualizing disorder or twinning .

- Disorder Handling: Apply restraints/constraints for methoxy or methyl groups with partial occupancy .

- Validation Tools: Check using PLATON (ADDSYM) to detect missed symmetry and Mercury for Hirshfeld surface analysis .

- Case Study: In 2,4,5-trimethoxybenzaldehyde monohydrate, water-induced disorder required multi-component refinement to resolve H-bonding networks (R-factor improvement from 0.12 to 0.08) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.